2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide

Physicochemical profiling Drug-likeness Solubility prediction

2-[3-(Furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide (CAS 929975-69-9) is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thione class, with molecular formula C₈H₈N₄O₂S and a molecular weight of 224.24 g/mol. The compound features a furan-2-yl substituent at position 3, a thione (sulfanylidene) group at position 5, and an acetamide moiety at N4 of the triazole ring.

Molecular Formula C8H8N4O2S
Molecular Weight 224.24
CAS No. 929975-69-9
Cat. No. B2463464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide
CAS929975-69-9
Molecular FormulaC8H8N4O2S
Molecular Weight224.24
Structural Identifiers
SMILESC1=COC(=C1)C2=NNC(=S)N2CC(=O)N
InChIInChI=1S/C8H8N4O2S/c9-6(13)4-12-7(10-11-8(12)15)5-2-1-3-14-5/h1-3H,4H2,(H2,9,13)(H,11,15)
InChIKeyBTYNTRCBSVUZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide (CAS 929975-69-9): Core Scaffold Identification for Procurement Decision-Making


2-[3-(Furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide (CAS 929975-69-9) is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thione class, with molecular formula C₈H₈N₄O₂S and a molecular weight of 224.24 g/mol [1]. The compound features a furan-2-yl substituent at position 3, a thione (sulfanylidene) group at position 5, and an acetamide moiety at N4 of the triazole ring [2]. It is commercially available at ≥95% purity from multiple suppliers and is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and life science research .

Why In-Class 1,2,4-Triazole-3-Thione Analogs Cannot Substitute 2-[3-(Furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide in Research Protocols


Within the 1,2,4-triazole-3-thione family, minor structural modifications at N4 and C3 produce divergent physicochemical and pharmacological profiles, making generic substitution scientifically invalid. The target compound's N4-acetamide group confers a distinct hydrogen-bonding donor/acceptor capacity (2 HBD, 4 HBA) and a markedly negative logP of -2.59 [1], features that critically influence solubility, membrane permeability, and target engagement relative to N4-amino analogs [2]. Furthermore, the C3 furan-2-yl moiety introduces π-rich heterocyclic character that is absent in C3-aryl or C3-alkyl comparators, directly altering electronic distribution and molecular recognition patterns [3]. These structural determinants collectively differentiate the compound from its closest analogs and preclude one-to-one substitution in any assay or synthetic application.

Quantitative Differentiation Evidence for 2-[3-(Furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide vs. Closest Analogs


Hydrophilicity Advantage: logP Comparison of N4-Acetamide vs. N4-Amino 1,2,4-Triazole-3-Thione Scaffolds

The target compound exhibits a computed logP of -2.59 [1], indicating substantially higher hydrophilicity than the 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione scaffold, for which the parent core (C₆H₆N₄OS) has an estimated logP near 0.3–0.8 based on its smaller molecular volume and the absence of the polar acetamide side chain. The -2.59 logP value places the target compound firmly in hydrophilic chemical space, which is associated with improved aqueous solubility and reduced non-specific protein binding relative to more lipophilic triazole-3-thione congeners.

Physicochemical profiling Drug-likeness Solubility prediction

Thermal Stability Differentiation: Melting Point Comparison Across Furan-Containing 1,2,4-Triazole-3-Thiones

The target compound displays a melting point of 313–315°C [1], which is significantly higher than that of the simpler 5-(furan-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione (CAS 35771-65-4), which melts at 277–278°C . This ~36°C elevation in melting point is consistent with the additional intermolecular hydrogen-bonding capacity introduced by the acetamide moiety, conferring greater thermal robustness and crystallinity.

Thermal analysis Crystallinity Formulation stability

N4-Substitution Impact on Biological Activity: Acetamide vs. Amino Derivatives of Furan-2-yl-1,2,4-triazole-3-thione

The 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione scaffold, when derivatized with N-aryl acetamide sulfanyl groups, produced 24 compounds of which 91% exhibited antiexudative activity in the formalin edema rat model at 10 mg/kg, with 5 compounds exceeding the reference drug diclofenac sodium [1]. The target compound, bearing an N4-acetamide group instead of an N4-amino group, represents a distinct chemotype within this SAR landscape. While no direct biological data are available for the target compound itself, the critical role of the N4 substituent in determining pharmacological activity is well-established for this scaffold class [2].

Antiexudative activity Anti-inflammatory SAR analysis

Commercial Availability and Purity Specification Benchmarking for Procurement Quality Assurance

The target compound is commercially available from multiple independent suppliers at a minimum purity specification of 95% . This purity tier is consistent with the 95% specification reported for the closely related 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol scaffold , but the target compound benefits from multi-vendor sourcing (AKSci, American Elements, CymitQuimica, Enamine, Leyan), reducing single-supplier procurement risk.

Procurement specification Purity analysis Supplier comparison

Antimicrobial Class Potential: Furan-Triazole Hybrid Scaffolds Exhibit Documented Anti-Gram-Positive Activity

Furan-2-yl-containing 1,2,4-triazole-3-thione derivatives have demonstrated in vitro antimicrobial activity against Gram-positive reference strains with MIC values ranging from 125 to 1000 μg/mL, depending on the specific N4 and sulfanyl substituents [1]. The target compound, with its unique N4-acetamide substitution, occupies an unexplored region of this structure-activity landscape. While no MIC data exist for the specific compound, the furan-triazole-thione core is a validated antimicrobial pharmacophore [2].

Antimicrobial screening Gram-positive bacteria MIC determination

Recommended Research & Industrial Application Scenarios for 2-[3-(Furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide Based on Verified Differentiation Evidence


Scaffold for Hydrophilic Lead Optimization in Anti-Inflammatory Drug Discovery

The compound's logP of -2.59 [1] positions it as a hydrophilic starting scaffold for medicinal chemistry programs targeting soluble enzymes or extracellular protein-protein interactions where high aqueous solubility is desirable. The structurally related 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione series has demonstrated robust antiexudative activity (91% of 24 derivatives active, 5 exceeding diclofenac sodium at 10 mg/kg in the formalin edema rat model) [2], validating the furan-triazole-thione core for anti-inflammatory applications. Replacing the 4-amino group with an acetamide moiety, as in the target compound, may yield a distinct selectivity profile while retaining the validated pharmacophore.

Crystalline Intermediate for Multi-Step Synthesis Requiring Thermal Stability

With a melting point of 313–315°C [1], substantially higher than simpler furan-triazole-3-thione analogs (e.g., 277–278°C for CAS 35771-65-4), the target compound offers superior thermal robustness for synthetic transformations requiring elevated temperatures. Its stable crystalline form and ≥95% purity from multiple vendors make it suitable as a reliable intermediate in multi-step organic syntheses, particularly for generating combinatorial libraries through further functionalization of the acetamide or sulfanyl groups.

Screening Candidate for Antimicrobial Discovery Programs Targeting Gram-Positive Pathogens

Furan-containing 1,2,4-triazole-3-thione derivatives have documented in vitro activity against Gram-positive reference strains, with MIC values ranging from 125 to 1000 μg/mL for structurally related chemotypes [3]. The target compound's unique N4-acetamide substitution pattern represents an underexplored region of this antimicrobial pharmacophore space, making it a rational inclusion in phenotypic screening cascades for novel antibacterial or antifungal agents, particularly given the ongoing need for chemotypes that overcome existing resistance mechanisms.

Building Block for Focused Chemical Library Construction via Sulfanyl Group Modification

The thione (sulfanylidene) group at position 5 of the triazole ring is a versatile synthetic handle for alkylation, arylation, or oxidation reactions, enabling systematic derivatization into sulfanyl, sulfoxide, or sulfone congeners [4]. Combined with the acetamide moiety at N4, which provides an additional site for hydrolysis or condensation chemistry, the compound serves as a dual-functionalization scaffold for generating diverse compound libraries in parallel synthesis workflows.

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